N-Acetyl-L-prolinamide N-Acetyl-L-prolinamide
Brand Name: Vulcanchem
CAS No.: 16395-58-7
VCID: VC21542581
InChI: InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1
SMILES: CC(=O)N1CCCC1C(=O)N
Molecular Formula: C7H12N2O2
Molecular Weight: 156,18 g/mole

N-Acetyl-L-prolinamide

CAS No.: 16395-58-7

VCID: VC21542581

Molecular Formula: C7H12N2O2

Molecular Weight: 156,18 g/mole

* For research use only. Not for human or veterinary use.

N-Acetyl-L-prolinamide - 16395-58-7

Description

N-Acetyl-L-prolinamide is a compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is a derivative of proline, specifically an amide form of N-acetylproline. This compound is of interest in biochemical studies due to its structural properties and potential applications in understanding protein folding and peptide conformations.

Conformations and Spectroscopic Analysis

Research on N-Acetyl-L-prolinamide has focused on its conformational dynamics, particularly using spectroscopic techniques like infrared (IR) spectroscopy. Studies have shown that this compound can exist in multiple conformations, including trans and cis forms, depending on the solvent environment . In nonpolar solvents like CDCl3, the internally hydrogen-bonded trans-C7 structure (γ-turn) is more stable, while in polar solvents, other conformations such as the trans right-handed R-helix and trans-polyproline II (PII) become more populated .

Table 1: Conformations of N-Acetyl-L-prolinamide

ConformationSolvent EnvironmentStability
Trans-C7 (γ-turn)Nonpolar solvents (e.g., CDCl3)High
Trans R-helixPolar solventsModerate
Trans PIIPolar solventsModerate
CisPolar solventsLow to Moderate

Spectroscopic Evidence

Spectroscopic studies, including two-dimensional IR spectroscopy, have provided detailed insights into the conformational dynamics of N-Acetyl-L-prolinamide. These studies reveal that the compound exhibits multiple amide-I and amide-II bands, indicative of different conformations . The presence of cross-peaks in the rephasing and nonrephasing spectra further supports the existence of multiple conformers.

Table 2: Spectroscopic Features of N-Acetyl-L-prolinamide

Spectroscopic FeatureDescription
Amide-I BandCorresponds to the acetyl end, showing multiple subbands
Amide-II BandCorresponds to the amino end, indicating conformational diversity
Cross-peaks in 2D IR SpectraEvidence of multiple conformers interacting

Biochemical Significance

While N-Acetyl-L-prolinamide itself may not have direct biological applications, its study contributes to understanding peptide and protein folding. The compound serves as a model for investigating the structural properties of proline-containing peptides, which are crucial in many biological processes.

CAS No. 16395-58-7
Product Name N-Acetyl-L-prolinamide
Molecular Formula C7H12N2O2
Molecular Weight 156,18 g/mole
IUPAC Name (2S)-1-acetylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1
Standard InChIKey CXURPNUIYCJENH-LURJTMIESA-N
Isomeric SMILES CC(=O)N1CCC[C@H]1C(=O)N
SMILES CC(=O)N1CCCC1C(=O)N
Canonical SMILES CC(=O)N1CCCC1C(=O)N
Synonyms 16395-58-7;N-Acetyl-L-prolinamide;(S)-1-Acetylpyrrolidine-2-carboxamide;1-acetyl-l-prolinamide;AC-PRO-NH2;(2S)-1-acetylpyrrolidine-2-carboxamide;1-Acetylprolinamide;N-Acetylprolinamide;AmbotzAAA1938;AC1Q5IR1;SCHEMBL608859;AC1L39E3;MolPort-003-987-727;ZINC399355;ANW-61113;AR-1C1344;CA-267;ZINC00399355;AJ-21724;AK-61132;H432;HE001087;HE316546;KB-57562;ZB012769
PubChem Compound 85395
Last Modified Aug 15 2023

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